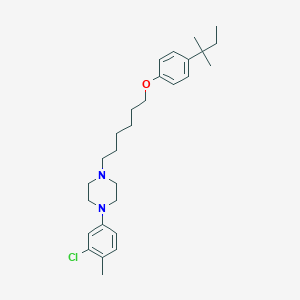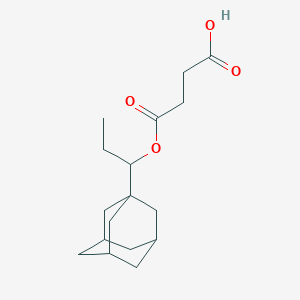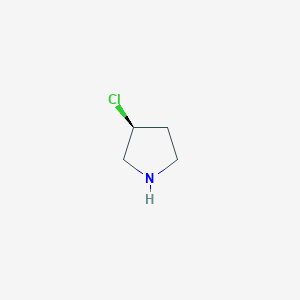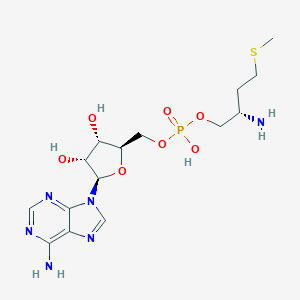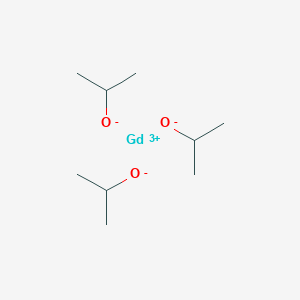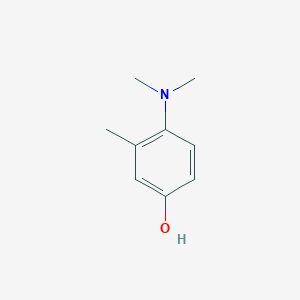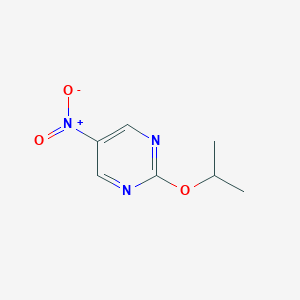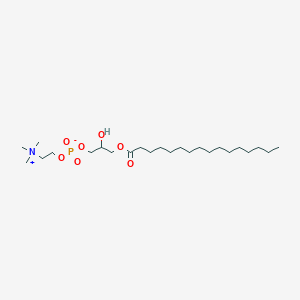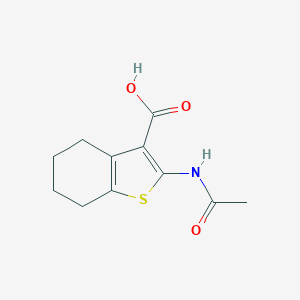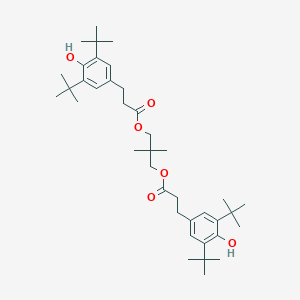
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), also known as Irganox 1098, is a synthetic antioxidant commonly used in the polymer industry. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, and ethyl acetate. Irganox 1098 is widely used in the production of plastics, rubber, and other materials to prevent degradation caused by oxidation.
Mechanism Of Action
The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the inhibition of free radical formation and the termination of free radical chain reactions. It works by donating hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing further damage to the polymer.
Biochemical And Physiological Effects
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has low toxicity and is not expected to have any significant biochemical or physiological effects on humans. However, it may cause skin irritation and eye irritation upon contact.
Advantages And Limitations For Lab Experiments
The advantages of using 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 in lab experiments include its high stability, low volatility, and effectiveness in preventing polymer degradation. Its limitations include its relatively high cost and the need for specialized equipment and procedures to handle it safely.
Future Directions
Future research on 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 could focus on its potential applications in new areas such as medicine and biotechnology. It could also involve the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies could investigate the long-term effects of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 on the environment and human health.
Synthesis Methods
The synthesis of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at elevated temperatures and under an inert atmosphere to prevent oxidation of the reactants.
Scientific Research Applications
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been shown to be effective in protecting polymers from degradation caused by heat, light, and oxygen. It is also used in the food industry as a preservative to prevent oxidation of fats and oils.
properties
CAS RN |
10493-50-2 |
|---|---|
Product Name |
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
Molecular Formula |
C39H60O6 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-dimethylpropyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C39H60O6/c1-35(2,3)27-19-25(20-28(33(27)42)36(4,5)6)15-17-31(40)44-23-39(13,14)24-45-32(41)18-16-26-21-29(37(7,8)9)34(43)30(22-26)38(10,11)12/h19-22,42-43H,15-18,23-24H2,1-14H3 |
InChI Key |
BYOVXTQEHIZGIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Other CAS RN |
10493-50-2 |
synonyms |
Bis[3-[3,5-di(tert-butyl)-4-hydroxyphenyl]propionic acid]2,2-dimethyltrimethylene ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




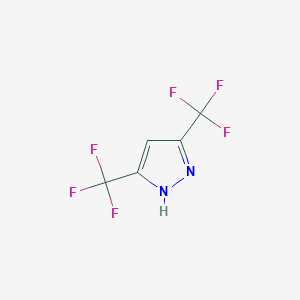
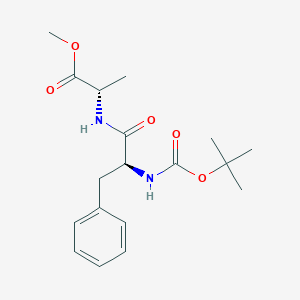

![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
